molecular formula C8H14O2 B2819509 3-Methoxyspiro[3.3]heptan-1-ol CAS No. 1864061-09-5

3-Methoxyspiro[3.3]heptan-1-ol

Cat. No. B2819509
CAS RN: 1864061-09-5
M. Wt: 142.198
InChI Key: AAGHXCGCSWYTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxyspiro[3.3]heptan-1-ol is a chemical compound with the IUPAC name 3-methoxyspiro[3.3]heptan-1-ol . It has a molecular weight of 142.2 and its InChI code is 1S/C8H14O2/c1-10-7-5-6(9)8(7)3-2-4-8/h6-7,9H,2-5H2,1H3 . The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The molecular structure of 3-Methoxyspiro[3.3]heptan-1-ol can be represented by the InChI code 1S/C8H14O2/c1-10-7-5-6(9)8(7)3-2-4-8/h6-7,9H,2-5H2,1H3 . This indicates that the compound has 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

3-Methoxyspiro[3.3]heptan-1-ol is a liquid and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 142.2 .

Scientific Research Applications

Chiral Auxiliary

Chiral auxiliaries are used to control the stereochemistry of reactions. 3-Methoxyspiro[3.3]heptan-1-ol’s chiral center allows it to serve as a versatile auxiliary in asymmetric synthesis. By attaching it to other molecules, chemists can influence the formation of enantiomers.

These applications highlight the versatility and potential of 3-Methoxyspiro[3.3]heptan-1-ol in various scientific fields. Further research will uncover additional uses and refine our understanding of its properties . If you need more information or have any other requests, feel free to ask!

Safety And Hazards

The safety information for 3-Methoxyspiro[3.3]heptan-1-ol includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The compound is labeled with the GHS07 pictogram .

properties

IUPAC Name

3-methoxyspiro[3.3]heptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-10-7-5-6(9)8(7)3-2-4-8/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGHXCGCSWYTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C12CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyspiro[3.3]heptan-1-ol

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